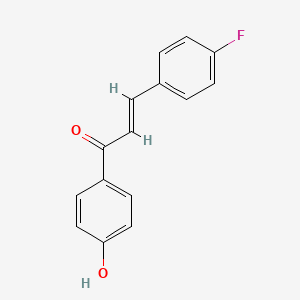

(2E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

Descripción

Propiedades

IUPAC Name |

(E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO2/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10,17H/b10-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVVHDJUSWOVOP-XCVCLJGOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801193284 | |

| Record name | (2E)-3-(4-Fluorophenyl)-1-(4-hydroxyphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801193284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204974-32-3 | |

| Record name | (2E)-3-(4-Fluorophenyl)-1-(4-hydroxyphenyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204974-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(4-Fluorophenyl)-1-(4-hydroxyphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801193284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoroacetophenone and 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, temperature, and reaction time. Continuous flow reactors may also be employed to enhance the efficiency and yield of the reaction.

Análisis De Reacciones Químicas

Types of Reactions

(2E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbon-carbon double bond can be reduced to form a saturated ketone.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of 4-fluorobenzophenone or 4-fluorobenzoic acid.

Reduction: Formation of 3-(4-fluorophenyl)-1-(4-hydroxyphenyl)propan-1-one.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its antimicrobial and antioxidant properties.

Medicine: Explored for its potential anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The biological activity of (2E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one is thought to be mediated through its interaction with various molecular targets and pathways. For example, its anti-inflammatory effects may be due to the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Its anticancer activity could be attributed to the induction of apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt pathway.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Chalcones

Structural Modifications and Electronic Effects

Chalcones with substitutions on their aromatic rings exhibit distinct electronic profiles that influence their bioactivity. Below is a comparative analysis of key analogs:

Key Observations :

- Electronegativity and Bioactivity: The target compound’s para-fluorine (Ring B) and ortho-hydroxyl (Ring A) enhance hydrogen-bonding capacity, a feature shared with Cardamonin, which has the highest inhibitory activity (IC50: 4.35 μM) among non-piperazine chalcones .

- Substitution Patterns : Methoxy groups (e.g., in 2n) reduce potency compared to halogens. For instance, 2n (IC50: 25.07 μM) is less active than 2j (IC50: 4.703 μM), highlighting the importance of electronegative substituents .

Antiviral Potential

- SARS-CoV-2 Mpro Inhibition : PAAPF, a fluorinated chalcone analog, interacts with SARS-CoV-2 main protease (Mpro) via hydrogen bonding, mimicking natural inhibitors like FJC . The target compound’s hydroxyl and fluorine groups may facilitate similar interactions.

Antitumor and Anti-Inflammatory Activity

Pharmacokinetic and Solubility Considerations

- Hydroxyl Group Impact: The 4-hydroxyphenyl group in the target compound may improve water solubility compared to fully nonpolar analogs (e.g., PAAB) .

- Metabolic Stability : Fluorine substituents often enhance metabolic stability by resisting oxidative degradation, as seen in fluorinated drug candidates .

Actividad Biológica

(2E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound belonging to a class of aromatic ketones characterized by two phenyl rings. This compound has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

- IUPAC Name : (E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

- Molecular Formula : C15H11FO2

- CAS Number : 204974-32-3

- Melting Point : 189 - 190 °C

Synthesis

The synthesis of (2E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction between 4-fluoroacetophenone and 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction is generally conducted in ethanol or methanol at room temperature or slightly elevated temperatures.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chalcones, including (2E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one. The compound has been shown to induce apoptosis in various cancer cell lines through several mechanisms:

- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, which is associated with modulation of proteins such as cyclin B1 and p21 .

- Mitochondrial Dysfunction : The compound induces mitochondrial dysfunction, evidenced by a decrease in mitochondrial membrane potential and increased release of cytochrome c .

- Caspase Activation : There is significant activation of caspases 3/7, indicating the initiation of the apoptotic pathway .

Anti-inflammatory Effects

The anti-inflammatory activity of (2E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one has been attributed to its ability to inhibit key enzymes involved in inflammatory processes:

- Cyclooxygenase (COX) and Lipoxygenase (LOX) inhibition leads to reduced production of pro-inflammatory mediators.

Antimicrobial Activity

Chalcones have also demonstrated antimicrobial properties against various pathogens. The presence of the hydroxyl group enhances the compound's ability to disrupt microbial membranes, leading to cell death.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| (2E)-3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | Moderate anticancer activity | Chlorine substituent may alter reactivity |

| (2E)-3-(4-methylphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | Lower antiproliferative effects | Methyl group reduces lipophilicity |

| (2E)-3-(4-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | Antimicrobial properties | Methoxy group enhances solubility |

The presence of a fluorine atom in (2E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one significantly influences its biological activity compared to its analogs. Fluorine enhances lipophilicity and metabolic stability, potentially improving pharmacokinetic properties.

Study on Melanoma Cells

A study focusing on the effects of chalcone derivatives on melanoma cells demonstrated that (2E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one effectively inhibited cell proliferation and induced apoptosis through multiple pathways, including mitochondrial dysfunction and caspase activation .

Mechanistic Insights

The mechanism by which this chalcone exerts its effects involves:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.